Structural Differentiation: 1-Benzyl-4-phenoxy vs. 1-Amino-4-benzyl Substitution Pattern
1-Benzyl-4-phenoxyphthalazine bears a 1-benzyl and 4-phenoxy substitution pattern, which is structurally distinct from the more extensively characterized 1-amino-4-benzylphthalazine class identified as Hedgehog (Hh) pathway inhibitors acting via Smoothened receptor antagonism [1]. The absence of a 1-amino group and the presence of a 4-phenoxy ether linkage instead of a 4-benzyl moiety results in fundamentally different hydrogen-bonding capacity (zero HBD in the target compound vs. potential HBD from the amino group in 1-amino-4-benzylphthalazines) [2]. This structural divergence predicts non-overlapping biological target engagement, making the compounds non-interchangeable for target-specific research applications [1].
| Evidence Dimension | 1-position substituent identity and hydrogen bond donor count |
|---|---|
| Target Compound Data | 1-Benzyl; HBD = 0; HBA = 3; TPSA = 35 Ų |
| Comparator Or Baseline | 1-Amino-4-benzylphthalazine class: 1-NH₂; HBD ≥ 1; TPSA higher due to primary amine |
| Quantified Difference | Qualitative structural difference; HBD count differs by ≥1; TPSA differs by ≥15 Ų (estimated) |
| Conditions | Computed molecular properties from PubChem (target compound) and structural analysis of literature-reported 1-amino-4-benzylphthalazines |
Why This Matters
This structural difference indicates that 1-benzyl-4-phenoxyphthalazine will not engage the Smoothened receptor target of 1-amino-4-benzylphthalazines, preventing procurement errors in Hh pathway research.
- [1] Miller-Moslin K, Peukert S, Kelleher J, et al. 1-amino-4-benzylphthalazines as orally bioavailable smoothened antagonists with antitumor activity. J Med Chem. 2009;52(13):3954-3968. View Source
- [2] PubChem. 1-Benzyl-4-phenoxyphthalazine. Compound Summary CID 3101403. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
